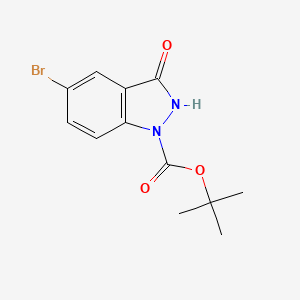
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and reactivity . They are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a molecular weight of 127.98 .Applications De Recherche Scientifique
Anticancer Properties
(a) Background: 1,6-Naphthyridines have garnered significant interest due to their pharmacological activities. Specifically, they exhibit potent anticancer effects. Researchers have explored their structure–activity relationship (SAR) and molecular modeling studies to understand their impact on different cancer cell lines .
(b) Mechanism of Action: The anticancer activity of this compound likely involves interactions with cellular targets, inhibition of key enzymes, or interference with cell signaling pathways. Further studies are needed to elucidate the precise mechanisms.
© Experimental Evidence: Researchers have tested 1,6-naphthyridines against various cancer cell lines, assessing their cytotoxicity, apoptosis-inducing effects, and potential for inhibiting tumor growth. These studies provide valuable insights into their therapeutic potential.
(d) Future Directions: Continued research aims to optimize the compound’s structure for enhanced anticancer activity. Additionally, combination therapies with other drugs may enhance its efficacy.
Antioxidant Properties
Oxidative stress contributes to aging and various health conditions. The compound’s antioxidant activity may protect cells from damage caused by free radicals.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h8-9H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESTIXXIQJCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCCC3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

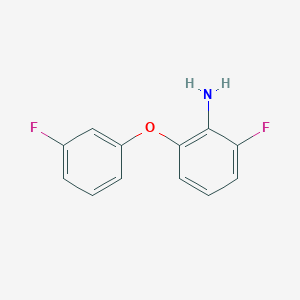

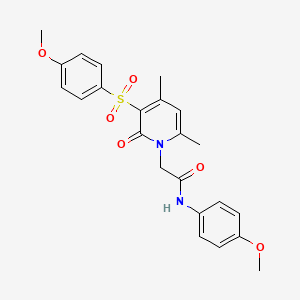

![1-Methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)

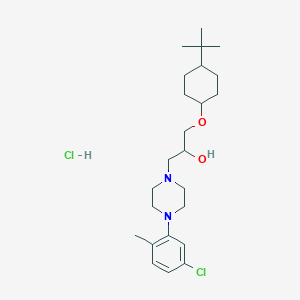

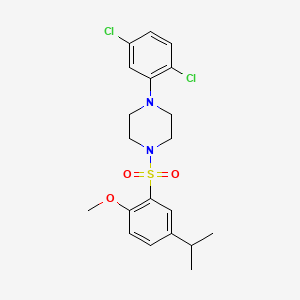

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)
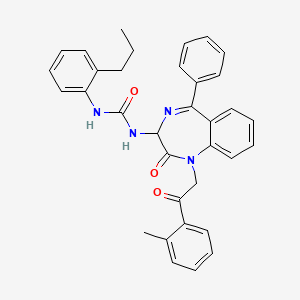
![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)
